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molecular formula C6H11ClO3 B1631337 1-Chloroethyl Isopropyl Carbonate CAS No. 98298-66-9

1-Chloroethyl Isopropyl Carbonate

Cat. No. B1631337
M. Wt: 166.6 g/mol
InChI Key: XPTPAIJDVFQPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858651B2

Procedure details

0.66 g of isopropanol was added to 1.43 g of 1-chloroethyl chloroformate, and the solution was cooled to 0° C. in an ice-water bath. The mixture of 0.84 g of pyridine and 10 ml ethyl ether was added dropwise into the solution. The solution was reacted for 1 hour at that temperature, following 4 hours at room temperature. The reaction was stopped and the mixture was filtered, and the filtrate was washed respectively with 10% hydrochloric acid and water once. The organic phase was dried and concentrated to give 1.461 g of a light yellow liquid 1-chloroethyl isopropyl carbonate with a yield of 87.7%. The crude was directly used in the next reaction without purification.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
87.7%

Identifiers

REACTION_CXSMILES
[CH:1]([OH:4])([CH3:3])[CH3:2].Cl[C:6]([O:8][CH:9]([Cl:11])[CH3:10])=[O:7].N1C=CC=CC=1>C(OCC)C>[C:6](=[O:7])([O:4][CH:1]([CH3:3])[CH3:2])[O:8][CH:9]([Cl:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise into the solution
CUSTOM
Type
CUSTOM
Details
The solution was reacted for 1 hour at that temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed respectively with 10% hydrochloric acid and water once
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(OC(C)Cl)(OC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.461 g
YIELD: PERCENTYIELD 87.7%
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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